molecular formula C17H12 B14255887 Phenanthrene, 9-(1-propynyl)- CAS No. 185506-26-7

Phenanthrene, 9-(1-propynyl)-

Cat. No.: B14255887
CAS No.: 185506-26-7
M. Wt: 216.28 g/mol
InChI Key: GKFBSAVSQZVBOF-UHFFFAOYSA-N
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Description

Phenanthrene, 9-(1-propynyl)- (abbreviated as 9PPh; IUPAC name: 9-propynylphenanthrene) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted at the 9th position with a propynyl (–C≡C–CH₃) group. This structural modification introduces unique electronic and steric properties, distinguishing it from unsubstituted phenanthrene and other derivatives. The propynyl group enhances conjugation, alters reactivity, and enables applications in organic synthesis, materials science, and biochemical studies .

Properties

CAS No.

185506-26-7

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

IUPAC Name

9-prop-1-ynylphenanthrene

InChI

InChI=1S/C17H12/c1-2-7-13-12-14-8-3-4-9-16(14)17-11-6-5-10-15(13)17/h3-6,8-12H,1H3

InChI Key

GKFBSAVSQZVBOF-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthrene, 9-(1-propynyl)- can be achieved through several methodsThe reaction typically requires a Lewis acid catalyst such as aluminum chloride and an appropriate acylating agent .

Another method involves the cyclodehydrogenation of dibenzal or 2,2-dimethyldiphenyl using sulfur. This process yields phenanthrene, which can then be further functionalized to introduce the propynyl group .

Industrial Production Methods

Industrial production of phenanthrene derivatives often involves large-scale preparation methods. Phenanthrene is commonly obtained from coal tar, where it is the second most abundant polycyclic aromatic hydrocarbon. The large-scale preparation of phenanthrene derivatives, including phenanthrene, 9-(1-propynyl)-, involves regioselective functionalization techniques .

Scientific Research Applications

Phenanthrene, 9-(1-propynyl)-, an aromatic hydrocarbon, is derived from phenanthrene and has a propynyl group (CH) at the 9-position, altering its chemical properties and reactivity. It is of interest in organic chemistry and materials science.

Scientific Research Applications

Organic Electronics

  • Phenanthrene, 9-(1-propynyl)- may be utilized in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
  • It may also be used in organic photovoltaic cells .

Interaction Studies

  • Interaction studies have indicated that phenanthrene, 9-(1-propynyl)- may undergo metabolic transformations when interacting with cytochrome P450 enzymes, leading to hydroxylated metabolites.
  • These interactions are crucial for assessing its environmental impact and potential toxicity.

Synthesis

  • Phenanthrene, 9-(1-propynyl)- can be synthesized through methods that allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system.
  • One method involves the synthesis of substituted phenanthrenyl stannanes from 2-(1-alkynyl)-biphenyls .

Comparison with Similar Compounds

Compound NameStructure TypeKey Features
PhenanthrenePolycyclic Aromatic HydrocarbonBase structure with three fused benzene rings
NaphthalenePolycyclic Aromatic HydrocarbonTwo fused benzene rings; simpler structure
AnthracenePolycyclic Aromatic HydrocarbonThree linear fused benzene rings
9-HydroxyphenanthreneHydroxylated Phenanthrene DerivativeContains a hydroxyl group at position 9
9-(1-Propynyl)phenanthreneAlkynylated Phenanthrene DerivativePropynyl group enhances reactivity

Mechanism of Action

The mechanism of action of phenanthrene, 9-(1-propynyl)- involves its interaction with molecular targets such as cytochrome P450 enzymes. These enzymes play a significant role in the detoxification of xenobiotics and the biosynthesis of endogenous compounds. The compound’s ability to inhibit specific cytochrome P450 enzymes makes it a potential candidate for cancer chemoprevention .

Comparison with Similar Compounds

The following analysis compares 9PPh with structurally analogous phenanthrene derivatives, focusing on substituent effects, reactivity, biological interactions, and applications.

Structural Analogs and Substituent Effects
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties References
9-(1-propynyl)phenanthrene –C≡C–CH₃ at 9th position 230.28 Enhanced conjugation; participates in click chemistry and enzyme interactions
Phenanthrene Parent PAH (no substituents) 178.23 Base structure; undergoes electrophilic substitution at 9/10 positions
9-Methylphenanthrene –CH₃ at 9th position 192.26 Reduced conjugation compared to 9PPh; allylic coupling observed in NMR
9-Aminophenanthrene –NH₂ at 9th position 193.24 Polar amino group enhances solubility and binding to biomolecules
9-(1-Phenylethenyl)phenanthrene –CH=CH–Ph at 9th position 280.36 Extended conjugation; improved photophysical properties
9-(4-Phenyl-1-buten-3-ynyl)phenanthrene –C≡C–CH₂–Ph at 9th position 332.41 Increased steric bulk; modified π-π interactions in biological systems

Key Observations :

  • Substituent Electronic Effects: The propynyl group in 9PPh introduces sp-hybridized carbons, increasing electron-withdrawing character compared to methyl or amino groups. This enhances reactivity in cross-coupling reactions (e.g., Sonogashira) .
  • Steric Influence : Bulky substituents (e.g., phenylbutenynyl in ) reduce accessibility for electrophilic attack, whereas smaller groups (e.g., propynyl) maintain reactivity at the phenanthrene core .

Biological Activity

Phenanthrene, 9-(1-propynyl)- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly in relation to its metabolic pathways and potential environmental impacts. This article explores its biological activity through various studies, highlighting its interactions with cytochrome P450 enzymes, degradation potential, and associated toxicological effects.

Structure and Metabolism

Phenanthrene is a three-ringed aromatic hydrocarbon that undergoes metabolic transformations primarily via cytochrome P450 enzymes. Notably, human cytochrome P450 2A13 has been identified as the most active enzyme in oxidizing phenanthrene to its hydroxylated metabolite, 9-hydroxyphenanthrene. Other enzymes such as P450 2A6 also exhibit activity but to a lesser extent .

Table 1: Cytochrome P450 Enzyme Activity on Phenanthrene

EnzymeActivity Level (Relative)
P450 2A13Highest
P450 2A6Moderate
P450 1A1Low
P450 1A2Low
P450 3A4Low

The oxidation products of phenanthrene are significant as they can serve as biomarkers for environmental exposure to PAHs .

Degradation Potential

Research has shown that phenanthrene can be degraded by certain microbial strains. For instance, strain 23aP was observed to utilize phenanthrene effectively in the presence of nitrogen sources like ammonium nitrate. In controlled experiments, various metabolites were identified using gas chromatography-mass spectrometry (GC-MS), indicating that microbial degradation pathways may be viable for bioremediation efforts .

Table 2: Identified Metabolites from Phenanthrene Degradation

Retention Time (min)Metabolite Identification
6.35Intermediate A
11.22Intermediate B
11.55Intermediate C
12.13Phenanthrene
15.96Intermediate D

Toxicological Studies

Phenanthrene and its derivatives have been studied for their toxicological effects on various organisms. In one study involving Artemia franciscana nauplii and adults, phenanthrene demonstrated significant genotoxicity. The lethal concentrations were determined after exposure periods of 24 and 48 hours, revealing a dose-dependent response .

Table 3: Lethal Concentrations of Phenanthrene

Exposure Time (h)Lethal Concentration (mg/L)
24X mg/L
48Y mg/L

Interaction with Cytochrome P450 Enzymes

The interaction of phenanthrene with cytochrome P450 enzymes is crucial for understanding its biological activity. Studies indicate that phenanthrene can inhibit the catalytic activity of these enzymes, which could lead to altered metabolism of other drugs and environmental chemicals .

Case Study: Inhibition of Cytochrome P450

In a comparative analysis, phenanthrene was found to inhibit the activity of P450 enzymes more effectively than naphthalene, with an IC50 value indicating significant potency against P450 1B1 and P450 1A2 .

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